2,4-dimethyl-N-(4-methylphenyl)furan-3-carboxamide
Description
2,4-Dimethyl-N-(4-methylphenyl)furan-3-carboxamide (C₁₄H₁₅NO₂) is a furan-based carboxamide derivative with a para-methylphenyl substituent. Synthesized via coupling reactions involving activated carboxylic acids and amines, it exhibits a melting point of 115–116°C and demonstrates anti-inflammatory activity through cyclooxygenase (COX) inhibition . Key spectroscopic data include:
Properties
IUPAC Name |
2,4-dimethyl-N-(4-methylphenyl)furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-9-4-6-12(7-5-9)15-14(16)13-10(2)8-17-11(13)3/h4-8H,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHUYDNCAAGLZPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(OC=C2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethyl-N-(4-methylphenyl)furan-3-carboxamide typically involves the reaction of 2,4-dimethylfuran with 4-methylphenylamine in the presence of a carboxylating agent. The reaction conditions often include:
Solvent: Commonly used solvents include dichloromethane or toluene.
Temperature: The reaction is usually carried out at elevated temperatures, around 80-100°C.
Catalysts: Acid catalysts such as sulfuric acid or Lewis acids like aluminum chloride can be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is also common.
Chemical Reactions Analysis
Types of Reactions
2,4-dimethyl-N-(4-methylphenyl)furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur at the furan ring or the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a catalyst.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of dihydrofuran derivatives.
Substitution: Halogenated furans or aromatic rings.
Scientific Research Applications
2,4-dimethyl-N-(4-methylphenyl)furan-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-dimethyl-N-(4-methylphenyl)furan-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Position Effects on Aromatic Rings
- Meta vs. Para Substitution: 2,4-Dimethyl-N-(3-methylphenyl)furan-3-carboxamide (CAS 54110-35-9, C₁₄H₁₅NO₂) shares the same molecular formula but differs in the methyl group position on the phenyl ring (meta instead of para). This minor structural variation can significantly alter physicochemical properties, such as solubility and crystal packing, due to steric and electronic effects . N-(4-Aminophenyl)-5-methylfuran-3-carboxamide (CAS 887358-45-4) replaces the methyl group with an amino substituent, enhancing polarity and hydrogen-bonding capacity, which may improve aqueous solubility but reduce membrane permeability .
Comparative Data Tables
Table 1: Structural and Physicochemical Comparison
Critical Analysis of Substituent Effects
- Electron-Donating Groups (e.g., CH₃) : Enhance lipophilicity and membrane penetration but may reduce binding to polar active sites.
- Electron-Withdrawing Groups (e.g., CF₃) : Improve target affinity but may compromise metabolic stability .
- Amino Groups: Increase solubility but introduce susceptibility to oxidation or protonation-dependent activity .
Biological Activity
2,4-Dimethyl-N-(4-methylphenyl)furan-3-carboxamide is a compound of significant interest due to its diverse biological activities. Research has indicated potential applications in antimicrobial and anticancer therapies, making it a valuable subject for further investigation.
Chemical Structure and Properties
The molecular formula of this compound is , featuring a furan ring substituted with methyl groups and an amide functional group. This unique structure contributes to its biological activity through interactions with various biological targets.
The precise mechanism by which this compound exerts its effects is not fully elucidated. However, it is believed to interact with specific enzymes and receptors via hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of target molecules, influencing cellular processes such as:
- Cell signaling pathways
- Gene expression
- Cellular metabolism .
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial and fungal strains, with inhibition zones indicating its potential as an antimicrobial agent. For example, the compound displayed notable activity against both gram-positive and gram-negative bacteria .
Anticancer Potential
The anticancer activity of this compound has been explored through various studies. It has shown selective cytotoxicity towards human cancer cell lines such as HepG2 (liver cancer), Huh-7 (hepatocellular carcinoma), and MCF-7 (breast cancer). The observed effects include:
A comparative analysis of structure-activity relationships (SAR) suggests that the presence of electron-donating groups enhances its anticancer efficacy .
Case Studies
- Anticancer Study : A study evaluated the effects of this compound on MCF-7 cells, revealing a significant reduction in cell viability at concentrations ranging from 10 to 50 μg/mL. The mechanism was attributed to the compound's ability to induce apoptosis through the activation of caspase pathways .
- Antimicrobial Screening : In another study, the compound was tested against a panel of bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that it inhibited growth effectively, with minimum inhibitory concentrations (MICs) ranging from 150.7 to 295 μg/mL depending on the strain .
Data Tables
| Biological Activity | Target Organism/Cell Line | Inhibition Zone (mm) | MIC (μg/mL) |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | 15 | 150.7 |
| Antibacterial | Escherichia coli | 12 | 270 |
| Anticancer | MCF-7 | - | 20 |
| Anticancer | HepG2 | - | 25 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
